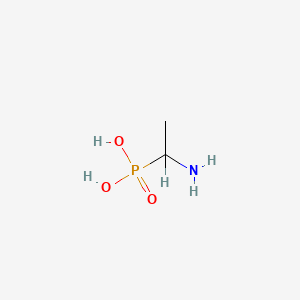

1-Aminoethylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminoethylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSKEDQPSEGAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346480 |

Source

|

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] |

Source

|

| Record name | 1-Aminoethylphosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6323-97-3 |

Source

|

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P74040W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 1-Aminoethylphosphonic Acid

Introduction

1-Aminoethylphosphonic acid, a phosphonic acid analogue of the amino acid alanine, represents a class of compounds with significant interest in medicinal chemistry and biochemistry.[1][2] Unlike its carboxylic acid counterpart, the presence of a phosphonic acid group imparts unique physicochemical and biological properties, including resistance to hydrolysis by peptidases and the ability to act as a transition-state analogue inhibitor for various enzymes.[2][3] This guide provides a detailed examination of the molecular structure of 1-aminoethylphosphonic acid, offering insights for researchers in drug development and related scientific fields. The molecule is also known by synonyms such as Alanine phosphonate and L-Ala(P) for specific stereoisomers.[4][5]

Chemical Identity and Core Structure

1-Aminoethylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₈NO₃P.[4] Its structure is characterized by a central ethyl backbone where one carbon atom (C1) is bonded to both an amino group (-NH₂) and a phosphonic acid group (-P(O)(OH)₂), and the other carbon (C2) is part of a methyl group (-CH₃).

Key Structural Features:

-

Phosphonic Acid Group: The replacement of alanine's carboxyl group with a phosphonic acid group is the defining feature. This group is tetrahedral, with the phosphorus atom bonded to one carbon, one oxygen via a double bond, and two hydroxyl groups. This moiety is significantly more acidic than a carboxylic acid and can exist in various protonation states depending on the pH.

-

Amino Group: A primary amine (-NH₂) attached to the C1 carbon gives the molecule its basic character and allows it to form peptide-like bonds.[6]

-

Ethyl Backbone: A simple two-carbon chain provides the framework for the functional groups.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-aminoethyl)phosphonic acid.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (1-aminoethyl)phosphonic acid | [4] |

| Molecular Formula | C₂H₈NO₃P | [4][7][8] |

| Molecular Weight | 125.06 g/mol | [7][8] |

| CAS Number | 6323-97-3 (racemic) | [4] |

| 66068-76-6 ((S)-enantiomer) | [7] | |

| 60687-36-7 ((R)-enantiomer) | [8] | |

| Canonical SMILES | CC(N)P(=O)(O)O | [4] |

Stereochemistry and Chirality

The C1 carbon of 1-aminoethylphosphonic acid is a stereocenter because it is attached to four different groups: a hydrogen atom, a methyl group, an amino group, and a phosphonic acid group.[9] This chirality means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.[9][10]

-

(S)-(+)-1-Aminoethylphosphonic acid: This enantiomer is often referred to as D-Ala(P).

-

(R)-(-)-1-Aminoethylphosphonic acid: This enantiomer is often referred to as L-Ala(P) and is a synthetic analogue of L-alanine.[8][11]

The stereochemistry is critical to the molecule's biological activity. For instance, in the synthesis of antibacterial phosphonopeptides, the L-stereochemistry (R-configuration) is generally required for both the amino acid and the phosphonic acid analogue to achieve potent activity.[6] The specific arrangement of groups around the chiral center dictates how the molecule fits into the active site of enzymes, influencing its efficacy as an inhibitor.[1]

Caption: General structure of 1-aminoethylphosphonic acid highlighting the chiral center.

Zwitterionic Nature

Like amino acids, 1-aminoethylphosphonic acid exists predominantly as a zwitterion in the solid state and in neutral aqueous solutions.[12][13] A zwitterion is a molecule that has both a positive and a negative charge, yet its overall net charge is zero.[12] This occurs through an internal acid-base reaction:

-

The acidic proton from one of the phosphonic acid's hydroxyl groups (-OH) is transferred to the basic amino group (-NH₂).

-

This results in a negatively charged phosphonate group (-P(O)(O⁻)OH) and a positively charged ammonium group (-NH₃⁺).

This dipolar nature significantly influences the molecule's properties, such as its high melting point (the (S)-enantiomer decomposes at 290 °C), solubility in water, and low solubility in nonpolar organic solvents.[13] The specific charge of the molecule is pH-dependent; it will carry a net positive charge in strongly acidic solutions and a net negative charge in strongly alkaline solutions.[13]

Structural Confirmation and Analysis

The structure of 1-aminoethylphosphonic acid is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the hydrogen atoms in the molecule, showing characteristic signals for the methyl (-CH₃), methine (-CH), and amino (-NH₂) protons.[14]

-

¹³C NMR: Identifies the two distinct carbon environments.

-

³¹P NMR: This is a particularly powerful technique for organophosphorus compounds, showing a characteristic chemical shift that confirms the presence and electronic environment of the phosphonic acid group.[15]

-

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds, the P=O double bond, and the P-O-H bonds of the phosphonic acid group.

Experimental Protocol: Synthesis of N-Protected α-Aminoethylphosphonates

A common route to synthesizing derivatives of 1-aminoethylphosphonic acid involves the reaction of N-protected α-amino acids.[16] The following is a generalized protocol based on the enantioselective synthesis from 1-(N-acylamino)alkylphosphonium salts.[16]

Objective: To synthesize dimethyl N-protected α-aminoethylphosphonate.

Materials:

-

1-(N-acylamino)ethyltriphenylphosphonium tetrafluoroborate (starting material)

-

Dimethyl phosphite

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Appropriate chiral organocatalyst

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve the starting 1-(N-acylamino)ethyltriphenylphosphonium salt in a suitable solvent mixture, such as toluene with a small amount of dichloromethane to improve solubility.

-

Addition of Reagents: Add dimethyl phosphite to the solution.

-

Base and Catalyst Addition: Introduce the chiral organocatalyst followed by the addition of potassium hydroxide (KOH) as a base. The base is crucial for facilitating the reaction and improving yield.[16]

-

Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow the reaction to proceed to completion.

-

Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent. The crude product is then purified using column chromatography to isolate the desired dimethyl N-protected α-aminoethylphosphonate.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. Enantiomeric excess can be determined using chiral HPLC.

Caption: Workflow for the synthesis and analysis of N-protected aminoethylphosphonates.

Biological Significance and Applications

The structural similarity of 1-aminoethylphosphonic acid to alanine allows it to act as an antimetabolite, interfering with metabolic pathways that utilize alanine.[1][17]

-

Enzyme Inhibition: It is a known inhibitor of several enzymes, particularly those involved in bacterial cell wall synthesis, such as alanine racemase.[1][10] This inhibitory action is the basis for the antibacterial properties of phosphonopeptides like Alafosfalin, which incorporates L-Ala-L-Ala(P).[6] The phosphonic acid group mimics the tetrahedral transition state of peptide bond cleavage, binding tightly to the enzyme's active site.[2]

-

Drug Development: Its unique structure serves as a scaffold for developing various therapeutic agents. By incorporating it into peptides, researchers can create compounds with enhanced stability and potent biological activity.[6][18]

-

Biochemical Research: The molecule is used as a chemical probe to study enzyme mechanisms and metabolic pathways.[17][18] For example, its metabolism can generate acetylphosphinate, which is a potent inhibitor of the pyruvate dehydrogenase complex.[17]

Conclusion

The structure of 1-aminoethylphosphonic acid is a compelling example of rational drug design, where the isosteric replacement of a carboxyl group with a phosphonic acid group imparts unique and advantageous properties. Its core features—the phosphonic acid moiety, the primary amine, and its inherent chirality—combine to create a versatile building block for enzyme inhibitors and other bioactive compounds. A thorough understanding of its stereochemistry, zwitterionic nature, and chemical properties is essential for researchers and scientists aiming to leverage this molecule in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97709, 1-(Aminoethyl)phosphonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181769, (S)-(1-aminoethyl)phosphonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185992, 1-Aminoethylphosphonic acid, (R)-. Retrieved from [Link]

-

Głowacka, I. E., Chrzanowska, M., & Mikołajczyk, M. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(12), 3326. [Link]

-

Leason, M., Cunliffe, D., & Parkin, D. (1992). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. The Biochemical journal, 286 ( Pt 2), 351–358. [Link]

-

Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]

-

Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]

-

Natural Micron Pharm Tech. (n.d.). Aminoethylphosphinic Acid. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). (R)-(-)-(1-Aminoethyl)phosphonic acid. In SpectraBase. Retrieved from [Link]

-

Mehta, S., & Singh, S. (2020). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 5(49), 31441–31454. [Link]

-

Chambers, J. R., & Isbell, A. F. (1964). The Synthesis of Amino-substituted Phosphonic Acids. I. The Journal of Organic Chemistry, 29(4), 832-836. [Link]

-

Grembecka, J. (2021). Biological Activity of Aminophosphonic Acids and Their Short Peptides. Molecules, 26(16), 4783. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339, (2-Aminoethyl)phosphonic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240714). Retrieved from [Link]

-

CAS. (n.d.). (S)-(1-Aminoethyl)phosphonic acid. In CAS Common Chemistry. Retrieved from [Link]

-

Różalski, M., & Dembkowski, Ł. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 25(1), 108-142. [Link]

-

Wikipedia contributors. (n.d.). Chirality (chemistry). In Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Zwitterion. In Wikipedia. Retrieved from [Link]

-

Peck, S. C., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(16), 1307-1316. [Link]

-

Grembecka, J., et al. (2001). Inhibition of Aminopeptidases by Phosphonic Acid and Phosphinic Acid Analogues of Aspartic and Glutamic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1), 13-28. [Link]

-

Zlotnikov, N. R. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Catalysts, 12(11), 1432. [Link]

-

Clark, J. (n.d.). The Acid-Base Behaviour of Amino Acids. In Chemguide. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (R)-(-)-1-氨基乙基膦酸 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Zwitterion - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. DL-1-(Aminoethyl)phosphonic acid(6323-97-3) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoethylphosphinic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

An In-depth Technical Guide to the Chemical Properties of 1-Aminoethylphosphonic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Aminoethylphosphonic acid (1-AEP), also known as alanine phosphonate, is a synthetic organophosphorus compound and a structural analog of the amino acid alanine.[1][2] In this molecule, the typical carboxylic acid group of alanine is replaced by a phosphonic acid moiety.[3] This substitution imparts unique chemical and biological properties, making 1-AEP a subject of significant interest in medicinal chemistry and drug development.[4] Its primary role is as an inhibitor of enzymes involved in amino acid metabolism, particularly in bacterial cell wall biosynthesis.[3][5] This guide provides a comprehensive overview of the core chemical properties of 1-AEP, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and the analytical methodologies crucial for its study.

Physicochemical and Structural Properties

The fundamental identity of 1-Aminoethylphosphonic acid is defined by its molecular structure and resulting physical properties. As a phosphonic acid analog of alanine, it exists as a chiral molecule with (R) and (S) enantiomers, each exhibiting distinct biological activities.[6][7]

Molecular Structure

The structure of 1-AEP features a central carbon atom bonded to an amino group (-NH2), a methyl group (-CH3), a hydrogen atom, and a phosphonic acid group (-P(O)(OH)2). This arrangement makes it a chiral compound.

graph "1-Aminoethylphosphonic_Acid_Structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=10];

// Define nodes for atoms

C1 [label="C", pos="0,0!"];

N1 [label="H₂N", pos="-1.2,0.6!"];

C2 [label="H₃C", pos="0,-1.2!"];

H1 [label="H", pos="-0.8,-0.7!"];

P1 [label="P", pos="1.2,0.6!"];

O1 [label="O", pos="1.2,1.8!"];

O2 [label="HO", pos="2.4,0!"];

O3 [label="OH", pos="2.0,1.2!"];

// Define bonds

C1 -- N1 [len=1.2];

C1 -- C2 [len=1.2];

C1 -- H1 [len=1.2];

C1 -- P1 [len=1.2];

P1 -- O1 [style=bold, len=1.2];

P1 -- O2 [len=1.2];

P1 -- O3 [len=1.2];

// Invisible nodes for positioning O=P bond correctly

P1 -- O1 [style=invis, len=0.8]; // Adjust length as needed

}

Caption: Generalized workflow for the synthesis of 1-AEP derivatives.

Chemical Reactivity

The reactivity of 1-AEP is dictated by its two primary functional groups: the amino group and the phosphonic acid group.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation to form amides. This is a key step in the synthesis of phosphonopeptides, where 1-AEP is coupled with other amino acids.[5]

-

Phosphonic Acid Group: The phosphonic acid moiety can be esterified. It is also responsible for the molecule's ability to chelate metal ions and to act as a transition-state analog inhibitor of certain enzymes.[2][8] Its acidic nature governs its solubility and ionization state in aqueous solutions.

Applications in Research and Drug Development

The unique structural properties of 1-AEP make it a valuable tool for researchers. As a close structural mimic of alanine, it acts as an antagonist and can inhibit enzymes involved in amino acid metabolism.[3]

-

Antibacterial Agents: The most prominent application is in the development of antibacterial agents.[2] Di- and tripeptides containing a C-terminal 1-AEP residue, such as alafosfalin, inhibit bacterial cell wall biosynthesis.[5] These phosphonopeptides are transported into the bacterial cell where they are cleaved, releasing 1-AEP to inhibit alanine racemase, an essential enzyme for peptidoglycan synthesis.[2]

-

Enzyme Inhibition Studies: 1-AEP and its enantiomers are used as probes to study the mechanism and stereospecificity of enzymes like alanine racemase.[2]

-

Biochemical Research: As a specialty organophosphorus compound, it serves as a valuable building block for synthesizing experimental drug candidates and for studying enzyme-substrate interactions.[4]

Experimental Protocol: Analysis by LC-MS/MS

The analysis of highly polar compounds like 1-AEP in complex matrices (e.g., biological fluids, food) presents a challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification. The following is an exemplary protocol adapted from methodologies for similar polar analytes.[9][10][11]

Objective: To quantify 1-Aminoethylphosphonic acid in an aqueous matrix (e.g., urine) using isotope dilution LC-MS/MS.

Materials:

-

1-Aminoethylphosphonic acid analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₂, ¹⁵N-1-Aminoethylphosphonic acid)

-

Methanol (LC-MS grade), Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Polypropylene centrifuge tubes (15 mL)

-

LC-MS/MS system with ESI source

Methodology:

-

Sample Preparation:

-

Pipette 250 µL of the urine sample into a 15 mL polypropylene tube.[10]

-

Add the isotopically labeled internal standard to a final concentration of 5 ng/mL.

-

Fortify calibration and quality control samples with the analytical standard to achieve the desired concentrations.[10]

-

Vortex the sample vigorously and allow it to equilibrate for 30 minutes at room temperature.[10]

-

Solid Phase Extraction (SPE):

-

Precondition an SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.[10]

-

Load the entire sample mixture onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove interferences.

-

Elute the analyte and internal standard with 2 mL of a methanol/water solution containing a small percentage of ammonia to deprotonate the amine.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).[10]

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specific ion-exchange column.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient program starting at high organic content (e.g., 95% B) and ramping down to elute the polar analyte.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+) or Negative (ESI-) mode. Negative mode is often effective for phosphonates.[6]

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

1-AEP: Precursor ion [M-H]⁻ m/z 124 -> Product ion (e.g., [PO3]⁻ m/z 79)

-

Internal Standard: Monitor the corresponding mass shift for the labeled analog.

-

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantify the concentration of 1-AEP in the unknown samples using the regression equation from the calibration curve. The use of an isotopically labeled internal standard corrects for matrix effects and variations in extraction recovery.[9]

Conclusion

1-Aminoethylphosphonic acid represents a fascinating intersection of amino acid chemistry and organophosphorus chemistry. Its properties as an alanine mimic have established it as a critical component in the development of antibacterial phosphonopeptides and as a tool for probing enzyme mechanisms. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective application in research and drug discovery. The analytical methods outlined provide the necessary framework for its accurate quantification, enabling further exploration of its biological roles and therapeutic potential.

References

-

The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709. (n.d.). PubChem. Retrieved from [Link]

-

Biological Activity of Aminophosphonic Acids. (1992). Taylor & Francis Online. Retrieved from [Link]

-

(R)-(-)-(1-Aminoethyl)phosphonic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992. (n.d.). PubChem. Retrieved from [Link]

-

(S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769. (n.d.). PubChem. Retrieved from [Link]

-

Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. Retrieved from [Link]

-

(R)-2-Amino-1-hydroxyethylphosphonic Acid. (2024). MDPI. Retrieved from [Link]

-

Aminoethylphosphinic Acid. (n.d.). Natural Micron Pharm Tech. Retrieved from [Link]

-

The Synthesis of Amino-substituted Phosphonic Acids. I. (1950). ACS Publications. Retrieved from [Link]

-

Biological Activity of Aminophosphonic Acids and Their Short Peptides. (2021). ResearchGate. Retrieved from [Link]

-

Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS. (2021). National Institutes of Health. Retrieved from [Link]

-

Analytical methods to determine phosphonic and amino acid group-containing pesticides. (n.d.). Wiley Online Library. Retrieved from [Link]

-

(2-Aminoethyl)phosphonic acid | C2H8NO3P | CID 339. (n.d.). PubChem. Retrieved from [Link]

-

Critical evaluation of stability constants of phosphonic acids. (n.d.). IUPAC. Retrieved from [Link]

-

A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2019). MDPI. Retrieved from [Link]

-

Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. (2009). USGS Publications Warehouse. Retrieved from [Link]

Sources

- 1. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(−)-1-Aminoethylphosphonic acid =97.0 NT 60687-36-7 C2H8NO3P [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Aminoethylphosphinic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alanplewis.com [alanplewis.com]

- 9. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

1-Aminoethylphosphonic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Aminoethylphosphonic Acid

Introduction

1-Aminoethylphosphonic acid (1-AEPA) is a synthetic organophosphorus compound and a structural analogue of the amino acid alanine.[1] Its structure, which incorporates a phosphonic acid moiety in place of a carboxylic acid, imparts unique chemical and biological properties. This makes it a molecule of significant interest in medicinal chemistry and drug development, particularly in the design of peptide mimetics and enzyme inhibitors.[1][2] As a chiral molecule, 1-AEPA exists as two distinct enantiomers, (R)-(-)-1-Aminoethylphosphonic acid and (S)-(+)-1-Aminoethylphosphonic acid, as well as a racemic mixture.[3][4] Understanding the fundamental physical properties of 1-AEPA is a critical prerequisite for its effective application in research and development, governing everything from formulation and delivery to its interaction with biological systems.

This guide provides a comprehensive overview of the core physical properties of 1-AEPA, grounded in experimental data and established scientific principles. We will delve into its structural characteristics, solubility, acid-base behavior, and spectroscopic profile, offering not just data, but the field-proven insights necessary for its practical application.

Molecular Structure and Identification

The foundational properties of 1-AEPA are derived directly from its molecular structure. It features a central phosphorus atom bonded to an ethyl group at the first carbon, which also holds an amino group. The phosphorus atom is further bonded to two hydroxyl groups and one oxygen atom via a double bond, forming the phosphonic acid functional group.

Caption: Chemical structure of 1-Aminoethylphosphonic acid.

Key identifiers for the different forms of 1-AEPA are crucial for sourcing and regulatory purposes.

| Identifier | Racemic (DL) | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Reference |

| IUPAC Name | 1-aminoethylphosphonic acid | [(1S)-1-aminoethyl]phosphonic acid | [(1R)-1-aminoethyl]phosphonic acid | [3][4][5] |

| CAS Number | 6323-97-3 | 66068-76-6 | 60687-36-7 | [3][5][6] |

| Molecular Formula | C₂H₈NO₃P | C₂H₈NO₃P | C₂H₈NO₃P | [3][5][6] |

| Molecular Weight | 125.06 g/mol | 125.06 g/mol | 125.06 g/mol | [3][5][6] |

| SMILES | CC(N)P(=O)(O)O | CP(O)(O)=O | CP(O)(O)=O | [1][5][6] |

Core Physicochemical Properties

Physical Appearance

In its solid state, 1-AEPA is typically a white to off-white crystalline solid.[5][6][7] The visual appearance can vary slightly depending on the purity and the specific isomeric form.

Melting Point

1-Aminoethylphosphonic acid exhibits a high melting point, which is characteristic of compounds with strong intermolecular forces, such as the hydrogen bonding and ionic interactions present in its zwitterionic solid state. The melting point is accompanied by decomposition. For the (S)-(+)-enantiomer, the melting point is documented at 290 °C (dec.) .[6]

Solubility Profile

The solubility of a compound is a critical parameter for any application involving solutions, from reaction chemistry to drug formulation. As a zwitterionic molecule containing both a basic amino group and an acidic phosphonic acid group, 1-AEPA's solubility is highly dependent on the nature of the solvent.

-

Aqueous Solubility : 1-AEPA is generally described as soluble in water.[7] This is due to the high polarity of the phosphonic acid and amino groups, which can readily form hydrogen bonds with water molecules. The solubility of phosphonic acids is significantly enhanced under basic conditions, which lead to deprotonation and the formation of a more soluble salt.[8][9] Conversely, in highly acidic solutions, the solubility may decrease.[8] While specific quantitative data for 1-AEPA is sparse, the related isomer 2-aminoethylphosphonic acid is soluble in water at 50 mg/mL.

-

Organic Solvent Solubility : Like most phosphonic acids, 1-AEPA is expected to have poor solubility in non-polar organic solvents.[10] It may show limited solubility in polar protic solvents like common alcohols.[10]

The pH-dependent nature of its solubility is a key experimental consideration. For researchers struggling to dissolve the compound in a neutral aqueous buffer, a slight increase in pH can dramatically improve solubilization by favoring the deprotonated, more polar phosphonate species.[10]

Acid-Base Properties (pKa Values)

1-AEPA is a polyprotic acid, capable of donating three protons. It has two acidic protons on the phosphonic acid group and one on the ammonium group. The acid dissociation constants (pKa) dictate the charge state of the molecule at a given pH, which in turn influences its solubility, binding to targets, and chromatographic behavior.

The ionization states of 1-AEPA across a pH range can be visualized as follows:

Caption: Predominant ionization states of 1-AEPA at different pH ranges.

Optical Activity

As a chiral molecule, the enantiomers of 1-AEPA rotate plane-polarized light in opposite directions. This property is fundamental for identifying and characterizing the specific enantiomer.

-

(S)-(+)-1-Aminoethylphosphonic acid : [α]²⁰/D +4.8° (c = 5 in H₂O)[6]

-

(R)-(-)-1-Aminoethylphosphonic acid : [α]²⁰/D −4.8 ± 0.5° (c = 5% in H₂O)[1]

The equal and opposite specific rotation values are a strong indicator of the enantiomeric relationship and the high purity of the separated isomers.

Spectroscopic and Crystallographic Profile

Spectroscopic analysis is indispensable for confirming the identity and structure of 1-AEPA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the protons in the molecule. For the racemic form in D₂O, characteristic signals appear around 3.37 ppm (for the CH proton) and 1.44 ppm (for the CH₃ protons).[13]

-

¹³C NMR : Confirms the carbon framework.[5]

-

³¹P NMR : This is a particularly powerful technique for phosphorus-containing compounds, showing a single resonance characteristic of the phosphonic acid group.[5]

-

-

Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. Characteristic absorption bands for 1-AEPA include those for P=O, P-O, O-H (from the phosphonic acid), and N-H (from the amino group).[4][5]

-

Crystal Structure : X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Crystallographic data is available for the (R)-enantiomer, confirming its absolute configuration and revealing details of the intermolecular hydrogen bonding network.[3]

Data Summary and Protocols

For ease of reference, the key quantitative physical properties of 1-AEPA are summarized below.

Table 1: Summary of Physical Properties of 1-Aminoethylphosphonic Acid

| Property | Value | Isomer | Reference |

|---|---|---|---|

| Molecular Weight | 125.06 g/mol | All | [3][5][6] |

| Melting Point | 290 °C (dec.) | (S)-(+) | [6] |

| Appearance | White solid | All | [5][6] |

| Specific Rotation [α]²⁰/D | +4.8° (c=5, H₂O) | (S)-(+) | [6] |

| -4.8° (c=5, H₂O) | (R)-(-) | [1] | |

| Predicted pKₐ₁ | ~1.1 - 2.5 | All | [8][11] |

| Predicted pKₐ₂ | ~5.3 - 7.1 | All | [8][11] |

| Predicted pKₐ₃ | ~10.8 | All |[11] |

Protocol 1: Experimental Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of 1-AEPA in a buffered aqueous solution at a specific temperature.

Materials:

-

1-Aminoethylphosphonic acid

-

Calibrated analytical balance

-

Buffered solution (e.g., 0.1 M Phosphate buffer, pH 7.4)

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column and detector (or other quantitative analysis method)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Prepare a series of standard solutions of 1-AEPA of known concentrations in the chosen buffer to generate a calibration curve.

-

Equilibration: Add an excess amount of solid 1-AEPA to a known volume of the buffer in a sealed flask. This ensures that a saturated solution is formed.

-

Incubation: Place the flask in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, allow the flask to stand to let undissolved solid settle. For a more complete separation, centrifuge an aliquot of the suspension at high speed.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method (or alternative technique) to determine the concentration of dissolved 1-AEPA.

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility of 1-AEPA in the buffer, typically expressed in mg/mL or mol/L.

Protocol 2: Determination of pKa Values by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants by monitoring pH changes during titration.

Objective: To determine the three pKa values of 1-AEPA.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Materials:

-

1-Aminoethylphosphonic acid

-

Calibrated pH meter and electrode

-

Automated titrator or a burette

-

Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

-

Standardized sodium hydroxide solution (e.g., 0.1 M NaOH), carbonate-free

-

Stir plate and stir bar

-

Beaker

Methodology:

-

Solution Preparation: Accurately weigh a sample of 1-AEPA and dissolve it in a known volume of deionized, CO₂-free water.

-

Initial Acidification: Add a precise amount of standardized HCl to the solution to fully protonate both the amino and phosphonate groups, bringing the starting pH to below 2.

-

Titration Setup: Place the beaker on a stir plate, immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.

-

Titration: Begin titrating the solution with the standardized NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the volume of NaOH added and the corresponding pH value.

-

Data Collection: Continue the titration until the pH rises above 12 to ensure all three deprotonation events are observed.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the three equivalence points from the steepest parts of the curve (or by analyzing the first derivative of the curve).

-

The pKa values are determined from the pH at the half-equivalence points. The pH at the halfway point to the first equivalence point is pKₐ₁; the pH halfway between the first and second equivalence points is pKₐ₂; and the pH halfway between the second and third equivalence points is pKₐ₃.

-

Conclusion

1-Aminoethylphosphonic acid is a molecule whose utility is deeply rooted in its distinct physical properties. Its zwitterionic character, high melting point, pH-dependent aqueous solubility, and three distinct pKa values are all critical parameters that dictate its behavior in both chemical and biological systems. The availability of specific enantiomers with defined optical activity further expands its potential in stereospecific applications. The comprehensive data and robust experimental protocols provided in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and effectively utilize 1-Aminoethylphosphonic acid in their work.

References

Sources

- 1. (R)-(−)-1-Aminoethylphosphonic acid =97.0 NT 60687-36-7 C2H8NO3P [sigmaaldrich.com]

- 2. Aminoethylphosphinic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-1-Aminoethylphosphonic acid 99 66068-76-6 [sigmaaldrich.com]

- 7. DL-1-(Aminoethyl)phosphonic acid | 6323-97-3 [amp.chemicalbook.com]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (2-Aminoethyl)phosphonic acid | 2041-14-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. DL-1-(Aminoethyl)phosphonic acid(6323-97-3) 1H NMR [m.chemicalbook.com]

Synthesis of 1-Aminoethylphosphonic Acid: A Technical Guide

Abstract

1-Aminoethylphosphonic acid, a phosphonic acid analog of the amino acid alanine, is a molecule of significant interest in medicinal chemistry and drug development due to its role as a peptidomimetic and enzyme inhibitor. This technical guide provides an in-depth overview of the core synthetic strategies for the preparation of 1-aminoethylphosphonic acid. We will explore the mechanistic underpinnings and provide detailed, field-proven experimental protocols for the most prevalent synthetic routes: the Kabachnik-Fields reaction, the Pudovik reaction, and modern one-pot methodologies. A comparative analysis of these methods, along with guidance on product characterization and stereoselective approaches, is included to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of this important compound.

Introduction: The Significance of 1-Aminoethylphosphonic Acid

1-Aminoethylphosphonic acid is a non-proteinogenic amino acid analog where the carboxylic acid group of alanine is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties, most notably a tetrahedral geometry at the phosphorus center, which can mimic the transition state of peptide bond hydrolysis.[1] This structural feature makes it a potent inhibitor of various enzymes, including proteases and peptidases, and has led to its investigation in the development of novel therapeutics, including antibacterial and antiviral agents.[2] The biological activity is often stereospecific, necessitating the development of asymmetric synthetic routes to access enantiomerically pure forms of the molecule.[3]

This guide will delve into the primary synthetic pathways, offering both the theoretical framework and practical, step-by-step methodologies for the successful laboratory synthesis of 1-aminoethylphosphonic acid.

Major Synthetic Routes: A Mechanistic Overview

The synthesis of α-aminophosphonates, including the diethyl ester precursor to 1-aminoethylphosphonic acid, is dominated by two classical name reactions: the Kabachnik-Fields reaction and the Pudovik reaction. Both pathways converge on the formation of a crucial C-P bond.

The Kabachnik-Fields Reaction: A Three-Component Condensation

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde (acetaldehyde), an amine (ammonia or an amine equivalent), and a dialkyl phosphite (typically diethyl phosphite).[4][5] The reaction can proceed through two possible mechanistic pathways, the choice of which is often dictated by the nature of the reactants and the reaction conditions.[6][7]

-

Imine Pathway: The reaction initiates with the formation of an imine (N-ethylideneamine) from the condensation of acetaldehyde and ammonia. This is followed by the nucleophilic addition of diethyl phosphite to the imine, yielding the diethyl (1-aminoethyl)phosphonate. This pathway is generally favored.[7][8]

-

α-Hydroxyphosphonate Pathway: Alternatively, the diethyl phosphite can first add to the carbonyl group of acetaldehyde to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by ammonia affords the final product.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Mechanistic pathways of the Kabachnik-Fields reaction for the synthesis of 1-Aminoethylphosphonic acid.

The Pudovik Reaction: A Two-Component Addition

The Pudovik reaction is a more direct, two-component approach that involves the addition of a dialkyl phosphite to a pre-formed imine.[9] For the synthesis of diethyl (1-aminoethyl)phosphonate, this would involve the reaction of N-ethylideneamine with diethyl phosphite. This method offers the advantage of potentially higher yields and cleaner reactions as the imine can be prepared and purified separately.[10] The reaction is often catalyzed by Lewis acids or bases.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: The Pudovik reaction for the synthesis of diethyl (1-aminoethyl)phosphonate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and a deeper understanding of the process.

Protocol 1: One-Pot Kabachnik-Fields Synthesis of Diethyl (1-aminoethyl)phosphonate

This one-pot procedure is advantageous for its operational simplicity and avoidance of isolating the intermediate imine.[11]

Materials:

-

Acetaldehyde (1.0 equiv)

-

Ammonium acetate (1.2 equiv)

-

Diethyl phosphite (1.0 equiv)

-

Anhydrous ethanol

-

Lewis acid catalyst (e.g., Al(OTf)₃, 5 mol%) (optional, can improve yield and reaction time)[9]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.

-

Add ammonium acetate and stir until dissolved.

-

Cool the solution in an ice bath and slowly add acetaldehyde. Causality: Acetaldehyde is volatile and the reaction is exothermic; cooling prevents evaporation and controls the reaction rate.

-

Add diethyl phosphite to the mixture.

-

If using a catalyst, add it at this stage.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Self-validation: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the diethyl phosphite starting material (δ ≈ 7-8 ppm) and the appearance of the product peak (δ ≈ 25-28 ppm) indicates reaction completion.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Causality: This removes any unreacted acidic components and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure diethyl (1-aminoethyl)phosphonate.

Protocol 2: Pudovik Reaction for the Synthesis of Diethyl (1-aminoethyl)phosphonate

This two-step protocol involves the pre-formation of the imine, which can lead to a cleaner reaction and higher yield of the final product.

Step 1: Synthesis of N-ethylideneamine (Imine)

Due to the instability of simple imines, they are often generated in situ or used immediately without isolation. For the purpose of a distinct Pudovik reaction, a more stable imine derivative might be used, or the imine is generated and immediately reacted.

Step 2: Addition of Diethyl Phosphite

Materials:

-

N-ethylideneamine (generated in situ from acetaldehyde and ammonia) (1.0 equiv)

-

Diethyl phosphite (1.0 equiv)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Base catalyst (e.g., triethylamine, DBU) or Lewis acid catalyst (e.g., Mg(ClO₄)₂) (optional)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the in-situ generated N-ethylideneamine in the anhydrous solvent.

-

Add the catalyst (if any).

-

Slowly add diethyl phosphite to the solution at room temperature. Causality: The addition should be controlled to manage any exothermicity.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Self-validation: Monitor the reaction by TLC or ³¹P NMR as described in Protocol 1.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (if a base catalyst was used).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Hydrolysis of Diethyl (1-aminoethyl)phosphonate to 1-Aminoethylphosphonic Acid

The final step in the synthesis is the hydrolysis of the diethyl ester to the free phosphonic acid. Acidic hydrolysis is a common and effective method.[12]

Materials:

-

Diethyl (1-aminoethyl)phosphonate (1.0 equiv)

-

Concentrated hydrochloric acid (excess)

Procedure:

-

In a round-bottom flask, add diethyl (1-aminoethyl)phosphonate.

-

Add a significant excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 6-12 hours. Causality: The high temperature and acidic conditions are necessary to cleave the stable phosphonate ester bonds.Self-validation: The reaction can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the phosphonic acid (typically a downfield shift).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure.

-

The crude 1-aminoethylphosphonic acid hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

To obtain the free amino acid, the hydrochloride salt can be passed through an ion-exchange column or neutralized with a suitable base (e.g., propylene oxide).

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on several factors, including the desired scale, purity requirements, and available starting materials.

| Method | Key Features | Typical Yields | Advantages | Disadvantages |

| Kabachnik-Fields | One-pot, three-component reaction | 60-85%[9][13] | Operational simplicity, time-efficient | Can result in side products, may require catalyst for high yield |

| Pudovik Reaction | Two-component addition to a pre-formed imine | 70-95%[14] | Potentially higher yields and cleaner reaction | Requires synthesis/in-situ generation of the imine |

| One-Pot (Catalyst-Free) | Three-component reaction without an external catalyst | 50-80%[11] | Green chemistry approach, avoids metal catalysts | May require higher temperatures and longer reaction times |

Asymmetric Synthesis: Accessing Chiral 1-Aminoethylphosphonic Acid

The biological activity of 1-aminoethylphosphonic acid is often enantiomer-dependent.[3] Asymmetric synthesis can be achieved through several strategies:

-

Use of Chiral Auxiliaries: A chiral amine can be used in the Kabachnik-Fields reaction to induce diastereoselectivity. The chiral auxiliary is then cleaved in a subsequent step.

-

Chiral Catalysts: Enantioselective Pudovik reactions can be performed using chiral Lewis acid or Brønsted acid catalysts.[11]

-

Resolution: Racemic 1-aminoethylphosphonic acid or its ester precursor can be resolved into its enantiomers using chiral resolving agents.

Product Characterization

The identity and purity of the synthesized diethyl (1-aminoethyl)phosphonate and 1-aminoethylphosphonic acid should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl groups (triplet and quartet), the CH group coupled to both the amino group and phosphorus, and the methyl group.

-

¹³C NMR: Will show distinct signals for the carbons in the ethyl and aminoethyl moieties.

-

³¹P NMR: A single peak in the proton-decoupled spectrum is indicative of a pure compound. The chemical shift is characteristic of the phosphonate ester or phosphonic acid.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, C-H, P=O, and P-O-C bonds.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Conclusion

The synthesis of 1-aminoethylphosphonic acid is readily achievable through well-established organophosphorus chemistry, primarily via the Kabachnik-Fields and Pudovik reactions. The choice of method will be guided by the specific needs of the researcher, with one-pot procedures offering convenience and two-step Pudovik reactions potentially providing higher purity and yields. The final hydrolysis step is a robust transformation to yield the desired phosphonic acid. For applications in drug discovery and development, the exploration of asymmetric synthetic routes is crucial to access enantiomerically pure 1-aminoethylphosphonic acid. This guide provides a solid foundation for the successful synthesis and characterization of this important molecule.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835.[7]

-

Wikipedia contributors. (2023). Pudovik reaction. In Wikipedia, The Free Encyclopedia.[9]

-

Sobhani, S., & Tashrifi, Z. (2009). Al(OTf)3 as an Efficient Catalyst for One-Pot Synthesis of Primary Diethyl 1-Aminophosphonates Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 120-126.[9]

-

A Comparative Analysis of Phosphonate Synthesis Methods for Researchers. (2025). BenchChem.[14]

- DL-1-(Aminoethyl)phosphonic acid(6323-97-3) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Kabachnik–Fields reaction. (2023). In Wikipedia.[4]

-

Application Notes & Protocols: Pudovik Reaction for the Synthesis of α-Aminophosphonates. (2025). BenchChem.[10]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.[6]

-

Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal.[5]

-

One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. (2022). Molecules, 27(11), 3593.[15]

-

Asymmetric Synthesis of Chiral Aminophosphonic Acids. (2025). BenchChem.[3]

-

Application Notes and Protocols for the Synthesis of α-Aminophosphonates using Trimethyl Phosphite. (2025). BenchChem.[13]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules, 26(20), 6205.[16]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.[7]

-

Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal.[8]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2021). Molecules, 26(16), 4793.[17]

-

6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (2018). De Gruyter.[18]

- Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. (1982). Journal of Medicinal Chemistry, 25(2), 163-170.

-

Phosphonic acid: preparation and applications. (2017). Beilstein Journal of Organic Chemistry, 13, 2334–2353.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A Simple and Green Procedure for the One-Pot Synthesis of α-Aminophosphonates with Quaternary Ammonium Salts as Efficient and Recyclable Reaction Media [organic-chemistry.org]

- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kabachnik-Fields Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. orgsyn.org [orgsyn.org]

- 16. mdpi.com [mdpi.com]

- 17. Diethyl vinylphosphonate | C6H13O3P | CID 69629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity of 1-Aminoethylphosphonic Acid: Mechanisms and Methodologies

Abstract

1-Aminoethylphosphonic acid, a synthetic phosphonic acid structural analogue of the amino acid alanine, represents a cornerstone in the study of antimetabolites.[1][2] By mimicking alanine, it competitively inhibits key enzymes involved in essential metabolic pathways, most notably in bacterial cell wall biosynthesis.[3][4] This guide provides an in-depth exploration of its primary antibacterial mechanism, which relies on a "Trojan horse" delivery as a phosphonopeptide prodrug to inhibit intracellular targets like alanine racemase.[2][4][5] We will dissect the experimental workflows and specific protocols required to quantify its biological activity, from determining minimum inhibitory concentrations (MIC) to performing in vitro enzyme inhibition assays. Furthermore, this guide will touch upon its expanded roles in plant growth regulation and as a modulator of other metabolic enzymes, offering a comprehensive technical resource for researchers in microbiology, drug discovery, and biochemistry.

Introduction: The Molecular Mimicry of 1-Aminoethylphosphonic Acid

Chemical Structure and Properties

1-Aminoethylphosphonic acid (Ala(P)) is a quintessential example of a biomimetic. It replaces the planar carboxylic acid group of alanine with a tetrahedral phosphonic acid moiety (-PO₃H₂).[1] This substitution is isosteric and isoelectronic, allowing it to be recognized by enzymes that normally bind alanine. Crucially, the phosphorus-carbon bond is resistant to hydrolysis, rendering it a stable antagonist. The molecule exists as two stereoisomers, (R)- and (S)-1-aminoethylphosphonic acid, with its biological activity often being stereospecific.[2][6][7]

| Property | Value | Source |

| IUPAC Name | 1-aminoethylphosphonic acid | [8] |

| Molecular Formula | C₂H₈NO₃P | [8] |

| Molecular Weight | 125.06 g/mol | [8] |

| CAS Number (Racemic) | 6323-97-3 | [8] |

| CAS Number (R-enantiomer) | 60687-36-7 | [2][9] |

| CAS Number (S-enantiomer) | 66068-76-6 | [6] |

The Principle of Antimetabolite Action

The efficacy of 1-aminoethylphosphonic acid stems from its function as an antimetabolite. An antimetabolite is a chemical that inhibits the use of a metabolite, which is another chemical that is part of normal metabolism. In this case, Ala(P) acts as an antagonist of both L-alanine and D-alanine.[2][4] Enzymes that have alanine as a substrate can bind to Ala(P); however, due to the stable P-C bond and tetrahedral geometry, the enzyme is unable to complete its catalytic cycle. This leads to competitive inhibition, effectively shutting down the metabolic pathway.[10]

Primary Biological Activity: Antibacterial Action via Cell Wall Synthesis Inhibition

The most extensively documented biological activity of 1-aminoethylphosphonic acid is its antibacterial effect.[2][3] This activity is not inherent to the molecule itself in isolation, as it is a polar zwitterion with poor membrane permeability. Instead, its success relies on a sophisticated prodrug strategy.

The "Trojan Horse" Strategy: Phosphonopeptide Prodrugs

To overcome the bacterial cell wall and membrane, 1-aminoethylphosphonic acid is synthesized into a di- or tripeptide, with Ala(P) at the C-terminus.[4][7] A classic example is Alafosfalin (L-Alanyl-L-1-aminoethylphosphonic acid).[4][7] Bacteria possess active transport systems (oligopeptide permeases) to internalize peptides as nutrients.[5] These systems mistakenly recognize the phosphonopeptide and transport it into the cytoplasm. Once inside, intracellular peptidases cleave the peptide bond, releasing a high concentration of the active 1-aminoethylphosphonic acid "warhead".[4][5] This strategy bypasses the permeability barrier and delivers the inhibitor directly to its intracellular targets.

Mechanism of Action: Inhibition of Key Enzymes

Once released inside the bacterium, 1-aminoethylphosphonic acid primarily targets enzymes essential for the synthesis of peptidoglycan, the rigid macromolecule that comprises the bacterial cell wall.

-

2.2.1 Target 1: Alanine Racemase (EC 5.1.1.1) : This is the principal target. Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine.[2][4] D-alanine is a crucial and indispensable component of the pentapeptide side chains of peptidoglycan. By competitively inhibiting this enzyme, Ala(P) depletes the intracellular pool of D-alanine, halting cell wall construction.[5] The (R)-enantiomer of Ala(P) is a particularly potent inhibitor, forming a stable external aldimine with the PLP cofactor at the enzyme's active site.[2]

-

2.2.2 Target 2: D-Alanine:D-Alanine Ligase (EC 6.3.2.4) : This enzyme, also known as D-Ala-D-Ala synthetase, catalyzes the formation of the D-Ala-D-Ala dipeptide, another essential precursor for peptidoglycan synthesis. Ala(P) can also act as a mimetic of D-alanine at this step, further disrupting the pathway.[4]

Resulting Phenotype: Bactericidal and Synergistic Effects

The inhibition of peptidoglycan synthesis compromises the structural integrity of the bacterial cell wall. In a hypotonic environment, this leads to uncontrolled water influx, cell lysis, and ultimately, bacterial death. This makes phosphonopeptides bactericidal agents.

Furthermore, this mechanism shows strong synergy with other cell wall synthesis inhibitors, particularly β-lactam antibiotics (e.g., penicillins, cephalosporins).[2] Studies have demonstrated that combining a phosphonopeptide like L-norvalyl-L-1-aminoethylphosphonic acid with a β-lactam such as nocardicin A results in potent synergistic activity against problematic Gram-negative bacteria like Pseudomonas aeruginosa.[11][12]

Methodologies for Assessing Antibacterial Activity

Evaluating a novel phosphonopeptide requires a systematic workflow to characterize its efficacy and mechanism.

Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and high-throughput approach.

Causality: This assay is the foundational step to determine the potency and spectrum of the compound. By testing against a panel of clinically relevant bacteria, we can identify which species are susceptible. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations can interfere with the activity of some antimicrobials.

Methodology:

-

Preparation: Prepare a stock solution of the phosphonopeptide in sterile water or an appropriate buffer. Serially dilute the compound in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Reading: Incubate the plate at 35-37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol: In Vitro Alanine Racemase Inhibition Assay

This assay directly measures the ability of 1-aminoethylphosphonic acid (or its precursor) to inhibit its primary enzyme target.

Causality: This experiment validates the proposed mechanism of action. A potent compound should exhibit a low IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity). This assay uses a coupled-enzyme system for detection: L-alanine is converted to D-alanine by the racemase, and the resulting D-alanine is then oxidized by D-amino acid oxidase, producing hydrogen peroxide, which is detected via a colorimetric reaction with horseradish peroxidase (HRP).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Enzyme: Purified recombinant alanine racemase.

-

Substrate: L-alanine.

-

Inhibitor: 1-aminoethylphosphonic acid, serially diluted.

-

Coupling System: D-amino acid oxidase, HRP, and a chromogenic substrate (e.g., Amplex Red).

-

-

Reaction Setup: In a 96-well plate, combine the assay buffer, alanine racemase, and varying concentrations of the inhibitor. Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.

-

Initiation and Detection: Initiate the reaction by adding L-alanine and the coupling system reagents.

-

Measurement: Monitor the increase in absorbance (at 570 nm for Amplex Red) or fluorescence over time using a plate reader. The rate of reaction is proportional to the uninhibited enzyme activity.

-

Calculation: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Interpretation: From Raw Data to Actionable Insights

The results from these assays provide quantitative measures of the compound's biological activity.

| Assay | Metric | Example Result (Alafosfalin) | Interpretation |

| MIC Assay | MIC (µg/mL) | E. coli: 4, S. aureus: 16 | Potent against Gram-negative bacteria, moderately active against Gram-positive. |

| Enzyme Assay | IC₅₀ (µM) | Alanine Racemase: 25 µM | Confirms direct and potent inhibition of the target enzyme. |

Expanded Biological Activities and Applications

While its antibacterial properties are most prominent, the biological activity of 1-aminoethylphosphonic acid is not limited to bacteria.

Plant Growth Regulation and Herbicidal Potential

Aminophosphonates, as a class, are well-known for their herbicidal properties, with glyphosate being the most famous example.[13][14] (S)-(+)-1-Aminoethylphosphonic acid has been specifically identified as a plant growth regulator that can enhance crop yield by promoting root development and nutrient uptake.[6] This activity is likely due to its ability to mimic plant hormones or interfere with specific metabolic pathways in plants, such as those involved in amino acid synthesis.[6][14]

Inhibition of Other Metabolic Enzymes

Research has shown that 1-aminoethylphosphinate (a related analogue) can be metabolized via transamination to acetylphosphinate.[15] This metabolite is a potent, time-dependent inhibitor of the pyruvate dehydrogenase complex, a critical enzyme linking glycolysis to the citric acid cycle.[15] This finding suggests that the metabolic fate of 1-aminoethylphosphonic acid could lead to the inhibition of other fundamental enzymes, broadening its potential biological impact.

Therapeutic Potential in Drug Development

The ability of 1-aminoethylphosphonic acid to act as a stable amino acid mimetic makes it a valuable scaffold in medicinal chemistry.[16] Its derivatives are being explored for various therapeutic applications, including potential neuroprotective effects and as modulators in different metabolic pathways.[6] Its use as a building block for peptidomimetics allows for the creation of compounds with enhanced stability and activity compared to their natural peptide counterparts.[1]

Conclusion and Future Directions

1-Aminoethylphosphonic acid is a powerful molecular probe and therapeutic scaffold whose biological activity is rooted in the elegant principle of molecular mimicry. Its primary role as an antibacterial agent, delivered via a sophisticated phosphonopeptide prodrug system, has paved the way for novel antibiotic designs. The detailed methodologies provided herein offer a robust framework for researchers to evaluate and characterize such compounds.

Future research should focus on designing next-generation phosphonopeptides with broader antibacterial spectrums, improved pharmacokinetic profiles, and the ability to overcome emerging resistance mechanisms. Furthermore, a deeper investigation into its non-antibacterial activities, particularly in neuromodulation and as a regulator of plant and mammalian metabolism, could unlock new therapeutic and biotechnological applications for this versatile molecule.

References

-

Kafarski, P., & Lejczak, B. (2010). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-225. [Link]

-

Natural Micron Pharm Tech. (n.d.). Aminoethylphosphinic Acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Retrieved from [Link]

-

Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]

-

Angehrn, P., Hall, M. J., Lloyd, W. J., & Westmacott, D. (1984). Synergistic antibacterial activity between L-norvalyl-L-1-aminoethylphosphonic acid and nocardicin A. Antimicrobial Agents and Chemotherapy, 25(4), 457–462. [Link]

-

Angehrn, P., Hall, M. J., Lloyd, W. J., & Westmacott, D. (1984). Synergistic antibacterial activity between L-norvalyl-L-1-aminoethylphosphonic acid and nocardicin A. Antimicrobial Agents and Chemotherapy, 25(4), 457–462. [Link]

-

Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., Ringrose, P. S., & Westmacott, D. (1980). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 18(6), 897–905. [Link]

-

Dzieduszycka, M., Smulkowski, M., & Borowski, E. (1990). Antibacterial activity of phosphono dipeptides based on 1-amino-1-methylethanephosphonic acid. FEMS Microbiology Letters, 58(1), 23–27. [Link]

-

Lejczak, B., & Kafarski, P. (1982). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. Biochimica et Biophysica Acta (BBA) - General Subjects, 715(2), 183-188. [Link]

-

PubChem. (n.d.). 1-Aminoethylphosphonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminoethylphosphonic acid, (R)-. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

-

Smith-Roe, S. L., et al. (2023). Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate-based formulations for genotoxic activity using in vitro assays. Environmental and Molecular Mutagenesis, 64(3), 196-213. [Link]

-